Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate
Overview
Description
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is a chemical compound that involves the Boc (tert-butyl carbamate) protective group . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Protodeboronation of pinacol boronic esters is a key step in the synthesis process .Molecular Structure Analysis
The molecular structure of this compound involves a cyclobutane core with two fluorine atoms and a carboxylate ester group. It also contains a Boc-protected amino group .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Physical And Chemical Properties Analysis
The Boc group is stable under a variety of conditions . It can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations . The compound is also hygroscopic .Scientific Research Applications
Synthesis and Medicinal Chemistry
- Boron Neutron Capture Therapy (BNCT) : Research by Kabalka et al. (2002) involved the synthesis of a novel aminocyclobutanecarboxylic acid, a potential agent for BNCT, which is a binary cancer treatment method. The synthesis featured a key step involving the alkylation of cyclobutanone ethylene monothioketal, pertinent to the study of Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate.
Chemical Synthesis Techniques
Asymmetric Synthesis : The work of Lee et al. (2001) demonstrates an efficient, stereoselective synthesis of protected anti and syn, methyl 2-amino-3-(Boc-amino)-3-phenylpropanoate, highlighting the relevance of this compound in the field of asymmetric chemical synthesis.
β-Peptides Synthesis : Seebach et al. (1998) Seebach et al. (1998) reported the synthesis of β-peptides consisting of β2,2- or β3,3-geminally disubstituted β-amino acids, where the synthesis of Boc-protected amino acids is integral, reflecting its significance in peptide chemistry.
Safety And Hazards
properties
IUPAC Name |
propan-2-yl 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-8(2)19-9(17)12(6-13(14,15)7-12)16-10(18)20-11(3,4)5/h8H,6-7H2,1-5H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGAOZAPAHGPPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(F)F)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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